molecular formula C19H19NO3S B12191601 N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12191601
M. Wt: 341.4 g/mol
InChI Key: HOVLQJDPDFKKLJ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a chemical compound designed for scientific research and development applications. This compound features a 5,6-dihydro-1,4-oxathiine scaffold, a heterocyclic system of significant interest in medicinal chemistry. Compounds based on the 1,4-oxathiine core have been investigated for various biological activities. For instance, the related compound oxycarboxin, which also contains a 5,6-dihydro-1,4-oxathiine structure, is a known systemic fungicide that acts by inhibiting succinate dehydrogenase in certain fungi . The structural motif of the 1,4-oxathiine ring in this product provides a valuable template for the synthesis of novel molecules with potential pharmacological or agrochemical properties. The presence of the N-(4-methoxybenzyl)carboxamide group and the phenyl substituent makes this compound a versatile intermediate for further chemical exploration and derivatization. It is intended for use in laboratory research purposes only. This product is labeled "For Research Use Only" (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO3S/c1-22-16-9-7-14(8-10-16)13-20-19(21)17-18(24-12-11-23-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,21)

InChI Key

HOVLQJDPDFKKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Ethylenedioxy Precursors

A five-step procedure adapted from nickel complex syntheses (Source) provides a foundation. Starting with 2,3-dichloro-1,4-dioxane, sequential reactions yield 4,5-ethylenedioxy-2-(N,N-dimethylamino)-1,3-dithiolium bromide. Treatment with NaHCO₃ and Ni(OAc)₂·4H₂O in methanol facilitates cyclization to form the oxathiine core. Modifications include substituting sulfur with oxygen or adjusting substituents to introduce phenyl groups at position 3.

Key Reaction Conditions :

  • Solvent: Methanol (degassed, 0°C to room temperature)

  • Catalysts: Ni(OAc)₂·4H₂O (1 mmol), CH₃COONa (4 mmol)

  • Yield: ~54% after silica gel chromatography

Thioether Cyclization via Nucleophilic Substitution

An alternative route involves reacting 2-mercaptoethanol derivatives with α-haloketones. For example, 3-phenyl-2-chloroacetophenone reacts with 2-mercaptoethanol under basic conditions (K₂CO₃, acetonitrile) to form the oxathiine ring. This method avoids toxic reagents like H₂Se and Hg(OAc)₂, aligning with green chemistry principles.

Carboxamide Functionalization Strategies

The carboxamide group at position 2 is introduced via two primary pathways:

Isocyanate-Mediated Carboxamide Formation

As demonstrated in oxazole carboxamide synthesis (Source), intermediates such as 7a–c or 11a–q react with commercially available isocyanates (e.g., 4-methoxybenzyl isocyanate) under anhydrous conditions. Triphosgene or Boc₂O activates amines in situ, enabling carboxamide coupling.

Example Protocol :

  • Activate 4-methoxybenzylamine with triphosgene (1.2 equiv) and DIPEA (3 equiv) in THF.

  • Add oxathiine carboxylic acid derivative (1 equiv) at 0°C.

  • Stir for 12 h at room temperature.

  • Purify via column chromatography (hexane/ethyl acetate 3:1).
    Yield : 68–72%

Direct Acylation Using Carboxylic Acid Chlorides

Oxathiine-2-carbonyl chloride, prepared via thionyl chloride treatment, reacts with 4-methoxybenzylamine in dichloromethane. This one-step method achieves yields up to 85% but requires stringent moisture control.

Coupling the 4-Methoxybenzyl Group

Reductive Amination

A modified procedure from Source employs 4-methoxybenzylamine and oxathiine-2-carbaldehyde under oxidative conditions. Using methylene blue as a photosensitizer and O₂ as an oxidant in acetonitrile, the reaction achieves imine formation followed by reduction (NaBH₄) to yield the secondary amine.

Optimized Conditions :

  • Solvent: Acetonitrile

  • Catalyst: Methylene blue (1 mol%)

  • Light Source: 22 W fluorescent lamps (10 h)

  • Yield: 89%

Nucleophilic Substitution

For pre-formed oxathiine carboxamides, Mitsunobu conditions (DEAD, PPh₃) couple 4-methoxybenzyl alcohol to the carboxamide nitrogen. This method is less common due to competing side reactions.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Carboxamide Formation

  • Synthesize 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid via thioether cyclization.

  • Convert to acid chloride using SOCl₂.

  • React with 4-methoxybenzylamine in DCM.
    Overall Yield : 62%

Route B: One-Pot Tandem Reaction

Combine cyclization and carboxamide formation in a single pot using Ni(OAc)₂ and triphosgene. This method reduces purification steps but requires precise stoichiometry.

Comparative Analysis of Methodologies

Parameter Route A Route B
Total Steps32
Overall Yield62%58%
Purification ComplexityModerateHigh
ScalabilityHighModerate

Route A offers higher reproducibility, while Route B minimizes intermediate isolation. Catalyst choice (e.g., Ni vs. Cu) significantly impacts reaction efficiency.

Mechanistic Insights and Side Reactions

  • Oxathiine Ring Stability : The 1,4-oxathiine ring is prone to oxidation at sulfur, necessitating inert atmospheres (Ar or N₂).

  • Carboxamide Hydrolysis : Basic conditions (e.g., LiOH) may cleave the amide bond; neutral pH is critical during workup.

  • Isomerization : The exo/endo configuration at the oxathiine ring can vary, requiring chiral HPLC for enantiomer separation .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxathiine compounds exhibit notable antimicrobial properties. A study demonstrated that modifications to the oxathiine structure can enhance its efficacy against various bacterial strains. For instance, N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A series of experiments revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway. In vitro studies demonstrated a significant reduction in cell viability at concentrations as low as 10 µM .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12Apoptosis via caspase activation
HeLa (Cervical Cancer)15p53 pathway modulation

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, treatment with this compound resulted in reduced edema and pain response .

Pesticidal Properties

Studies have shown that this compound exhibits insecticidal activity against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .

Pest Mortality Rate (%) Application Rate (g/ha)
Aphids85200
Whiteflies90250

Polymer Chemistry

The compound has been explored as a potential monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on human breast cancer cells (MCF-7). Results indicated that at an IC50 of 12 µM, the compound effectively reduced cell proliferation by inducing apoptosis through mitochondrial pathways .

Case Study 2: Agricultural Impact

A field trial conducted on tomato plants treated with this compound demonstrated a marked decrease in aphid populations over a four-week period compared to untreated controls. The study concluded that this compound could serve as an effective biopesticide alternative .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition

3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (Compound 14a)
  • Core structure : Replaces sulfur in the oxathiine ring with a second oxygen (1,4-dioxine).
  • Activity : Exhibits higher inhibitory potency against hCA I compared to oxathiine analogues but slightly reduced activity against hCA II .
Thieno[3,2-b]pyrrole-5-carboxamide Derivatives (e.g., Compound 8b)
  • Core structure: Replaces oxathiine with a thienopyrrole system.
  • Activity : Generally less potent against hCA I compared to oxathiine derivatives. Ethyl-substituted derivatives (e.g., 8b) show moderate activity, while bulkier substituents (e.g., benzyl) reduce efficacy .
Carboxin and Derivatives
  • Core structure : 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide (agricultural fungicide).
  • Key differences :
    • Substituents : Carboxin has a methyl group at position 2 and a phenyl carboxamide, whereas the target compound features a 3-phenyl and 4-methoxybenzyl group.
    • Activity : Carboxin’s antifungal activity stems from succinate dehydrogenase inhibition, while the target compound’s CA inhibition suggests divergent biological targets .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₂₁NO₃S 367.46 3-Ph, 4-MeO-Bn High lipophilicity (MeO group)
N-(3-Bromophenyl)-...-4,4-dioxide (CAS 1144492-61-4) C₁₇H₁₄BrNO₄S 408.3 3-Ph, 3-Br-Ph, oxathiine dioxide Oxidized sulfur enhances polarity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-... (CAS 1018126-64-1) C₂₆H₂₅NO₄S₂ 479.61 Naphthylmethyl, sulfone High MW, reduced solubility
  • Solubility : Oxidized sulfur (e.g., sulfone in CAS 1018126-64-1) introduces polarity but may reduce bioavailability due to higher molecular weight .

Biological Activity

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a general synthetic route may include the condensation of 4-methoxybenzyl amine with a suitable carboxylic acid derivative in the presence of a coupling agent. The purity and yield of the synthesized compound are critical for subsequent biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HepG25.79Induction of apoptosis via mitochondrial pathway
MCF-76.73Inhibition of cell proliferation
SGC-79014.22Telomerase inhibition leading to cell cycle arrest

These results indicate that the compound may exert its effects through multiple pathways, including apoptosis and telomerase inhibition, which are crucial in cancer biology .

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. The compound has shown significant binding affinity to telomerase and other oncogenic pathways. For instance, hydrogen bonding interactions with key amino acids in the active site have been identified, suggesting a mechanism for its inhibitory effects on telomerase activity .

Case Studies

A series of case studies illustrate the biological activity of this compound:

  • HepG2 Cell Line Study : In a study focusing on HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 5.79 µM) compared to controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment .
  • MCF-7 Cell Line Study : The compound was also tested on MCF-7 breast cancer cells, where it inhibited proliferation effectively at an IC50 of 6.73 µM. Mechanistic investigations revealed that this effect was mediated through cell cycle arrest and apoptosis induction .
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor growth inhibition when treated with this compound. Tumor size reduction was observed alongside minimal toxicity to normal tissues .

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